molecular formula C8H16N2 B12884977 (S)-1,2'-Bipyrrolidine

(S)-1,2'-Bipyrrolidine

Cat. No.: B12884977
M. Wt: 140.23 g/mol
InChI Key: REXWLSPSBZTKRC-QMMMGPOBSA-N
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Description

(S)-1,2’-Bipyrrolidine is a chiral organic compound that belongs to the class of bipyrrolidines It is characterized by the presence of two pyrrolidine rings connected by a single bond

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]pyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-7-10(6-1)8-4-3-5-9-8/h8-9H,1-7H2/t8-/m0/s1

InChI Key

REXWLSPSBZTKRC-QMMMGPOBSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CCCN2

Canonical SMILES

C1CCN(C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the formation of the desired enantiomer with high selectivity.

Industrial Production Methods: In industrial settings, the production of (S)-1,2’-Bipyrrolidine often employs large-scale catalytic hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2’-Bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-1,2'-Bipyrrolidine consists of two pyrrolidine rings that confer chirality. Its chemical structure allows it to act as a versatile ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound's ability to form stable complexes with metals enhances its utility in catalysis and material science.

Asymmetric Synthesis

(S)-1,2'-Bipyrrolidine is primarily utilized as a chiral ligand in asymmetric synthesis. It aids in the formation of enantiomerically enriched compounds, which are crucial in pharmaceuticals. The compound's coordination with transition metals allows for efficient catalysis in various reactions.

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Aryl transfer to aldehydes(S)-1,2'-Bipyrrolidine-based salan ligands8583
Asymmetric dihydroxylationOsmium tetraoxide with (S)-1,2'-Bipyrrolidine9091

Research indicates that (S)-1,2'-Bipyrrolidine exhibits notable biological activities, including antimicrobial and anticancer effects.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
  • Anticancer Activity : In vitro studies reveal cytotoxic effects on cancer cell lines.
Cell LineIC50 (µM)
MCF-710.5
HCT-1168.2
HepG212.9

Neuroprotective Effects

Emerging evidence suggests that (S)-1,2'-Bipyrrolidine may possess neuroprotective properties. Studies indicate its potential to reduce oxidative stress markers in neuronal cell cultures, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

In a controlled study involving the treatment of bacterial infections in mice, (S)-1,2'-Bipyrrolidine was administered at varying doses. Results demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using different concentrations of (S)-1,2'-Bipyrrolidine on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 5 µM.

Mechanism of Action

The mechanism by which (S)-1,2’-Bipyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selective binding and activation of substrates are crucial for its effectiveness in catalysis.

Comparison with Similar Compounds

    ®-1,2’-Bipyrrolidine: The enantiomer of (S)-1,2’-Bipyrrolidine, with similar structural properties but different chiral configuration.

    1,2-Dipyrrolidine: A related compound with two pyrrolidine rings but lacking the specific chiral arrangement.

    N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring and a methyl group.

Uniqueness: (S)-1,2’-Bipyrrolidine stands out due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to form stable complexes with metal catalysts and its high enantioselectivity distinguish it from other similar compounds.

Biological Activity

(S)-1,2'-Bipyrrolidine, a compound characterized by its bipyrrolidine structure, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

(S)-1,2'-Bipyrrolidine is a chiral compound featuring two pyrrolidine rings. Its synthesis typically involves the resolution of racemic mixtures or asymmetric synthesis techniques to obtain the desired enantiomer. The compound's structure can be represented as follows:

 S 1 2 Bipyrrolidine=C8H12N2\text{ S 1 2 Bipyrrolidine}=\text{C}_8\text{H}_{12}\text{N}_2

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-1,2'-Bipyrrolidine derivatives. For instance, complexes formed with metal ions such as ruthenium have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. The effectiveness of these complexes often increases under light activation, demonstrating a photodynamic therapy potential.

Cell Line IC50 Value (μM) Activation Condition
HeLa25.3Light-activated
A5499.3Light-activated
PC3>100Dark

These findings suggest that (S)-1,2'-Bipyrrolidine-based complexes could serve as selective agents in cancer therapy, particularly when combined with photodynamic strategies .

2.2 Antimicrobial Properties

The bipyrrolidine scaffold has also been associated with antimicrobial activities. Various derivatives have been isolated from natural sources and tested against a range of pathogens. Studies indicate that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

2.3 Immunomodulatory Effects

Research has indicated that (S)-1,2'-Bipyrrolidine may possess immunomodulatory effects. Compounds derived from this structure have shown potential in modulating immune responses, which could be beneficial in the treatment of autoimmune diseases or in enhancing vaccine efficacy .

The biological activities of (S)-1,2'-Bipyrrolidine can be attributed to several mechanisms:

  • DNA Interaction : Studies have shown that bipyrrolidine complexes can bind to DNA through groove binding mechanisms, influencing gene expression and potentially leading to apoptosis in cancer cells .
  • Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems .
  • Metal Coordination : The ability to form stable complexes with metal ions enhances the reactivity and selectivity of these compounds in various biological contexts.

4.1 Synthesis and Evaluation of Ruthenium Complexes

A study focused on synthesizing ruthenium(II) complexes with (S)-1,2'-Bipyrrolidine derivatives demonstrated their potential as anticancer agents. The complexes were evaluated for their cytotoxicity against multiple cancer cell lines and exhibited significant selectivity towards tumor cells over normal cells .

4.2 Natural Product Derivatives

Research into natural products containing the bipyrrolidine motif has revealed their antimicrobial and antitumor properties. For example, caerulomycins and collismycins are noted for their efficacy against various microbial strains and cancer cells .

5. Conclusion

(S)-1,2'-Bipyrrolidine is a promising compound with significant biological activity across multiple domains including anticancer, antimicrobial, and immunomodulatory effects. Ongoing research into its mechanisms of action and potential therapeutic applications continues to unveil its utility in drug development.

The exploration of this compound's derivatives may lead to novel treatments for various diseases, particularly in oncology and infectious diseases.

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